molecular formula C6HF4NO2 B1293901 1,2,3,5-Tetrafluoro-4-nitrobenzene CAS No. 314-41-0

1,2,3,5-Tetrafluoro-4-nitrobenzene

Cat. No. B1293901
CAS RN: 314-41-0
M. Wt: 195.07 g/mol
InChI Key: FDLCUAUNAWWSBX-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrafluoro-4-nitrobenzene is a chemical compound that is part of the polyhalogenonitrobenzenes family. It is characterized by the presence of four fluorine atoms and one nitro group attached to a benzene ring. The specific arrangement of fluorine atoms and the nitro group on the benzene ring can significantly influence the compound's physical and chemical properties, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related tetrafluorobenzene derivatives has been explored in several studies. For instance, the preparation of 1,2,3,4-tetrafluoro-5,6-dinitrobenzene, a compound closely related to 1,2,3,5-tetrafluoro-4-nitrobenzene, has been improved by optimizing reaction conditions and monitoring the process using thin-layer chromatography (TLC) . This compound was synthesized from pentafluoronitrobenzene, which was then aminated and further processed to obtain the desired tetrafluorodinitrobenzene. The versatility of tetrafluorobenzene derivatives as intermediates for synthesizing various heterocyclic compounds has also been demonstrated .

Molecular Structure Analysis

The molecular structure of polyfluoro-substituted benzenes, including 1,2,3,5-tetrafluorobenzene, has been studied using various techniques. The crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C hydrogen bonding and short F⋅⋅⋅F separations, which contribute to the stability of the crystal packing . These weak intermolecular interactions play a significant role in the overall structure of the compound.

Chemical Reactions Analysis

The reactivity of tetramethylbenzene derivatives in nitration reactions has been investigated, providing insights into the chemical behavior of substituted benzenes under such conditions . Although the study does not directly involve 1,2,3,5-tetrafluoro-4-nitrobenzene, it highlights the complexity of nitration reactions, which can lead to a variety of products including nitrobenzenes, rearranged cyclohexenones, and ketone derivatives. The mechanisms of these reactions and the structures of the products have been elucidated using X-ray crystallography and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorobenzenes are influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the electron distribution in the benzene ring and result in unique reactivity patterns. For example, the redox properties of bis(dimesitylphosphino)-tetrafluorobenzene derivatives have been studied, revealing insights into the electronic characteristics of such compounds . The molecular structures of these derivatives were confirmed by spectroscopic methods and X-ray crystallography, which showed large bond angles around the phosphorus atoms, indicative of steric hindrance .

Scientific Research Applications

Application 1: Synthesis of Covalent Organic Frameworks (COFs)

  • Scientific Field : Material Science, specifically in the synthesis of Covalent Organic Frameworks (COFs) .
  • Summary of the Application : COFs are a new type of crystalline porous polymers that have gained increased attention due to their high stability, narrow porosity distribution, and high surface area . They have been explored for various applications including molecular separations, removal of toxic compounds, gas capture, enzyme immobilization, optoelectronic applications, analytical chemistry, photocatalysis, electrocatalysis, electrochemical sensors, batteries, and solar fuel production .
  • Methods of Application/Experimental Procedures : One of the methods used in the synthesis of COFs is Microwave-Assisted Synthesis (MAS). For example, a COF named TH-COF was synthesized via MAS by a combination of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (TFPC) and 2,3,6,7, 10,11-hexahydroxy triphenylene (HHTP) under microwave heating at 100 W at 70 °C for 30 minutes .
  • Results/Outcomes : The material synthesized (TH-COF) has an extraordinarily large surface area of 1254 m²/g .

Application 2: Synthesis of Ofloxacin

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 1,2,3,5-Tetrafluoro-4-nitrobenzene can be used as a starting reagent in the synthesis of Ofloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria .
  • Results/Outcomes : The outcome of this application is the production of Ofloxacin, a potent antibiotic .

Application 3: Synthesis of Liquid Crystal Materials

  • Scientific Field : Material Science .
  • Summary of the Application : 1,2,3,5-Tetrafluoro-4-nitrobenzene can be used as an intermediate in the synthesis of liquid crystal materials . Liquid crystals find applications in a wide variety of fields, including electronics, displays, and thermometers .
  • Results/Outcomes : The outcome of this application is the production of liquid crystal materials, which have a wide range of applications .

Application 4: Synthesis of Pharmaceutical Compounds

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 1,2,3,5-Tetrafluoro-4-nitrobenzene can be used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Results/Outcomes : The outcome of this application is the production of various pharmaceutical compounds .

Application 5: Synthesis of Pesticides

  • Scientific Field : Agricultural Chemistry .
  • Summary of the Application : 1,2,3,5-Tetrafluoro-4-nitrobenzene can be used as an intermediate in the synthesis of various pesticides .
  • Results/Outcomes : The outcome of this application is the production of various pesticides .

Safety And Hazards

1,2,3,5-Tetrafluoro-4-nitrobenzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

1,2,3,5-tetrafluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCUAUNAWWSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075387
Record name Benzene, 1,2,3,5-tetrafluoro-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-Tetrafluoro-4-nitrobenzene

CAS RN

314-41-0
Record name 1,2,3,5-Tetrafluoro-4-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5-Tetrafluoro-4-nitrobenzene
Source ChemIDplus
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Record name Benzene, 1,2,3,5-tetrafluoro-4-nitro-
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Record name 1,2,3,5-tetrafluoro-4-nitrobenzene
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Record name 1,2,3,5-TETRAFLUORO-4-NITROBENZENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Burdon, D Fisher, IW Parsons, JC Tatlow - Journal of Fluorine Chemistry, 1981 - Elsevier
The title compounds have been treated with dimethylamine and sodium methoxide in polar solvents, and the isomer ratios of the products determined. Although attack para to the nitro …
Number of citations: 10 www.sciencedirect.com
GB Deacon, RNM Smith - Journal of Fluorine Chemistry, 1980 - Elsevier
The marked deactivation of polyfluoroarenes towards electrophilic attack [ll is exemplified by their resistance to thallation by thallic trifluoroacetate in trifluoroacetic acid [2, 31. However, …
Number of citations: 8 www.sciencedirect.com
GB Deacon, RNM Smith - Australian Journal of Chemistry, 1982 - CSIRO Publishing
The polyfluoroarenes m-H2C6F4, m-O2NC6F4H, m- and p-BrC6F4H, (p-HC6F4)2, C6F5H, 1,3,5-F3C6H3 and m-FSO2C6F4H have been thallated by thallic trifluoroacetate in …
Number of citations: 16 www.publish.csiro.au
GB Deacon, D Tunaley - Journal of Organometallic Chemistry, 1978 - Elsevier
The polyfluoroarylmercuric chlorides, RHgCl (R = C 6 F 5 , p -MeOC 6 F 4 , p -MeC 6 F 4 , m -HC 6 F 4 , o -HC 6 F 4 , p -HC 6 F 4 , m -O 2 NC 6 F 4 , o -O 2 NC 6 F 4 , p -BrC 6 F 4 , m -…
Number of citations: 34 www.sciencedirect.com
NE Kanitz, M Fresia, PG Jones… - European Journal of …, 2021 - Wiley Online Library
The photoreactivity of a series of hitherto unknown, multiply fluorinated 2‐azidobenzimidazole derivatives was investigated. The synthesis of the starting material includes regioselective …
GB Deacon, D Tunaley - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Thallic trifluoromethanesulfonate has been prepared by reaction of trifluoromethanesulfonic acid with either thallic oxide or solutions of thallic trifluoroacetate in trifluoroacetic acid, and …
Number of citations: 24 www.publish.csiro.au
DD Wang, LL Feng, GY He, HQ Chen - Journal of the Serbian …, 2014 - doiserbia.nb.rs
Quantitative structure-activity relationship (QSAR) models play a key role in finding the relationship between molecular structures and the toxicity of nitrobenzenes to Tetrahymena …
Number of citations: 11 doiserbia.nb.rs
B Elidrissi, A Ousaaa, M Ghamalia… - Moroccan Journal of …, 2015 - revues.imist.ma
A quantitative structure–property relationship study was performed to correlate descriptors representing molecularStructures to the acute toxicity of carbocyclic nitroaromatic compounds …
Number of citations: 7 revues.imist.ma
SH Hilal, SW Karickhoff… - QSAR & Combinatorial …, 2004 - Wiley Online Library
Solvation models, based on fundamental chemical structure theory, were developed in the SPARC mechanistic tool box to predict a large array of physical properties of organic …
Number of citations: 186 onlinelibrary.wiley.com
ZJ Luo, HY Zhao, X Zhang - Organic letters, 2018 - ACS Publications
A directing-group-free palladium-catalyzed direct arylation of simple polyfluoroarenes with arylboronic acids through selective C–F bond activation is described. The combination of Pd(…
Number of citations: 45 pubs.acs.org

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